N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
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Overview
Description
N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a complex organic compound featuring a furan ring, a benzimidazole moiety, and a benzyl group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease state.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could include a variety of cellular responses.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound induces a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-methyl-1H-benzo[d]imidazole, which is then alkylated with benzyl bromide to form N-benzyl-2-methyl-1H-benzo[d]imidazole. This intermediate is then reacted with 5-formylfuran-2-carboxylic acid under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is studied for its potential as a pharmacophore. Its benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. The benzimidazole core is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methyl-1H-benzo[d]imidazole: Lacks the furan-2-carboxamide group, making it less versatile in reactions.
5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide: Lacks the benzyl group, which can affect its reactivity and binding properties.
Uniqueness
N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is unique due to the combination of its structural features. The presence of both a benzimidazole and a furan ring in the same molecule allows for a wide range of chemical modifications and applications. The benzyl group further enhances its reactivity and potential as a pharmacophore.
Properties
IUPAC Name |
N-benzyl-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-23-18-9-5-6-10-19(18)24(15)14-17-11-12-20(26-17)21(25)22-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQDHBSBAVCVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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